molecular formula C18H22ClNO6 B1194408 Pyridoxine clofibrate CAS No. 29952-87-2

Pyridoxine clofibrate

カタログ番号: B1194408
CAS番号: 29952-87-2
分子量: 383.8 g/mol
InChIキー: XHNQLDLSWAXHBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridoxine clofibrate, also known as this compound, is a useful research compound. Its molecular formula is C18H22ClNO6 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Lipid Metabolism and Dyslipidemia

Clofibrate's primary application has been in the treatment of dyslipidemia, particularly in patients with elevated triglycerides. The mechanism involves increasing lipoprotein lipase levels, which facilitates the clearance of triglyceride-rich lipoproteins from circulation .

Parameter Effect of Clofibrate
Lipoprotein LipaseIncreased levels
Triglyceride LevelsDecreased
Cholesterol LevelsVariable effects depending on patient

Neurological Disorders

Pyridoxine has been investigated for its role in managing neuropsychiatric adverse events associated with antiepileptic drugs like levetiracetam. Recent studies suggest that pyridoxine supplementation may alleviate behavioral symptoms in patients experiencing irritability and mood changes due to medication .

Case Study Example:
A retrospective study involving patients on levetiracetam indicated that 45% showed improvement in behavioral adverse events when supplemented with pyridoxine .

Seizure Management

Pyridoxine deficiency has been linked to seizures in adults, particularly those with underlying health issues such as chronic renal disease. A notable case involved a 79-year-old patient whose seizures were resolved with pyridoxine treatment .

Condition Outcome
Seizures due to DeficiencyResolved with Pyridoxine Treatment

Efficacy of Pyridoxine in Neurological Applications

Study Type Findings Sample Size
Randomized Controlled TrialsSignificant improvement in behavioral symptoms100
Retrospective Studies44% improvement in irritability41
Case SeriesImprovement noted in all subjects6

Lipid Profiles Pre- and Post-Clofibrate Treatment

Parameter Before Treatment After Treatment
Total Cholesterol250 mg/dL220 mg/dL
Triglycerides300 mg/dL150 mg/dL

特性

CAS番号

29952-87-2

分子式

C18H22ClNO6

分子量

383.8 g/mol

IUPAC名

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(4-chlorophenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClO3.C8H11NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5-8(12)7(4-11)6(3-10)2-9-5/h3-6H,1-2H3,(H,12,13);2,10-12H,3-4H2,1H3

InChIキー

XHNQLDLSWAXHBW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl

正規SMILES

CC1=NC=C(C(=C1O)CO)CO.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl

Key on ui other cas no.

29952-87-2

同義語

claresan
pyridoxine clofibrate
pyridoxine p-chlorophenoxyisobutyrate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。